3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene
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Overview
Description
Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole is a nitrogen-fused heterocyclic compound. . The compound’s structure consists of a pyrrole ring fused with an imidazole and benzotriazole ring, creating a complex and stable framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole typically involves the annulation of pyrrole with imidazole and benzotriazole precursors. One common method includes the cyclocondensation of pyrrole, isocyanate, and phosgene or thiophosgene . Another approach involves the reaction of benzotriazol-1-yl (1H-pyrrol-2-yl)methanone with ketones, isocyanates, or isothiocyanates .
Industrial Production Methods: Industrial production methods often utilize catalytic processes to enhance yield and efficiency. For example, Rhodium (III) and Palladium (0) catalyzed C2-H functionalization of pyrroles with alkynes, alkenes, and diazo compounds have been employed . These methods are advantageous due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of palladium on carbon or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated derivatives with nucleophiles in polar solvents.
Major Products: The major products formed from these reactions include various substituted derivatives of pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole, which can be further utilized in different applications .
Scientific Research Applications
Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- Pyrrolo[1,2-a]imidazoles
- Pyrrolo[1,2-c]imidazoles
- Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids
Uniqueness: Pyrrolo[2’,1’:2,3]imidazo[4,5-e]benzotriazole stands out due to its unique structural combination of pyrrole, imidazole, and benzotriazole rings. This fusion imparts distinct chemical and biological properties, making it a versatile compound in various applications .
Properties
CAS No. |
110748-80-6 |
---|---|
Molecular Formula |
C10H5N5 |
Molecular Weight |
195.185 |
InChI |
InChI=1S/C10H5N5/c1-2-8-11-7-4-3-6-9(13-14-12-6)10(7)15(8)5-1/h1-5H |
InChI Key |
NKENMZXECQZVAI-UHFFFAOYSA-N |
SMILES |
C1=CN2C(=C1)N=C3C2=C4C(=NN=N4)C=C3 |
Synonyms |
Pyrrolo[2,1:2,3]imidazo[4,5-e]benzotriazole (9CI) |
Origin of Product |
United States |
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